(3-Butyl-1,2-oxazol-5-yl)methanol chemical structure
(3-Butyl-1,2-oxazol-5-yl)methanol chemical structure
This guide provides an in-depth technical analysis of (3-Butyl-1,2-oxazol-5-yl)methanol , a functionalized heterocyclic building block used in medicinal chemistry. The content is structured for researchers requiring rigorous structural data, synthetic protocols, and application logic.
Executive Summary
(3-Butyl-1,2-oxazol-5-yl)methanol (also known as 3-butyl-5-hydroxymethylisoxazole) is a 3,5-disubstituted isoxazole derivative. It serves as a critical intermediate in the synthesis of bioactive small molecules, particularly in the development of kinase inhibitors, anti-infectives, and agrochemicals. Its structure features a lipophilic n-butyl chain at the C3 position and a polar hydroxymethyl group at the C5 position, providing a balanced amphiphilic profile suitable for fragment-based drug discovery (FBDD).
Chemical Identity & Structural Disambiguation
Precise identification is critical due to the existence of branched isomers (isobutyl, tert-butyl) which are also common in pharmaceutical pipelines.
| Parameter | Data |
| IUPAC Name | (3-Butyl-1,2-oxazol-5-yl)methanol |
| Common Name | 3-Butyl-5-hydroxymethylisoxazole |
| Molecular Formula | C₈H₁₃NO₂ |
| Molecular Weight | 155.19 g/mol |
| SMILES | CCCCC1=NOC(CO)=C1 |
| InChI Key | Derivative specific; core scaffold:PFZOTJPIMHFDHO (analog) |
| Isomer Note | The term "Butyl" strictly denotes the n-butyl chain. • Isobutyl analog: CAS 71502-42-6[1]• tert-Butyl analog: CAS 78934-73-3 (Key intermediate for Quizartinib/AC220) |
Structural Analysis
The isoxazole ring is a five-membered heteroaromatic system containing adjacent oxygen and nitrogen atoms.
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Electronic Character: The ring is electron-deficient compared to furan or pyrrole but more electron-rich than pyridine. The C5 position is activated for deprotonation, while the nitrogen lone pair contributes to weak basicity (pKa of conjugate acid ~ -3.0).
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3D Conformation: The ring is planar. The C3-butyl chain adopts a flexible conformation, increasing the hydrodynamic radius and lipophilicity (LogP ~1.5–1.8), facilitating membrane permeability.
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Pharmacophore Utility: The isoxazole acts as a bioisostere for esters and amides, providing metabolic stability against hydrolysis while maintaining hydrogen bond acceptor capability.
Synthetic Pathways
The most robust synthesis for 3,5-disubstituted isoxazoles is the [3+2] dipolar cycloaddition of a nitrile oxide with a terminal alkyne. This method ensures high regioselectivity for the 3,5-isomer over the 3,4-isomer.
Primary Protocol: Nitrile Oxide [3+2] Cycloaddition
This route constructs the isoxazole core from pentanal and propargyl alcohol .
Reaction Scheme Visualization
Figure 1: Step-wise synthesis via Huisgen [3+2] cycloaddition.[2] The nitrile oxide is generated in situ to prevent dimerization to furoxan.
Step-by-Step Methodology
Step 1: Formation of Pentanal Oxime
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Reagents: Pentanal (1.0 eq), Hydroxylamine hydrochloride (1.1 eq), NaOH (1.1 eq).
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Solvent: Ethanol/Water (1:1).
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Procedure: Dissolve hydroxylamine HCl in water and neutralize with NaOH. Add pentanal dropwise at 0°C. Stir at room temperature (RT) for 2 hours.
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Workup: Extract with ethyl acetate, wash with brine, dry over MgSO₄.
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Validation: 1H NMR shows disappearance of aldehyde proton (~9.8 ppm) and appearance of oxime proton (~7.4 ppm).
Step 2: Chlorination to Hydroximoyl Chloride
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Reagents: Pentanal oxime (1.0 eq), N-Chlorosuccinimide (NCS) (1.05 eq).
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Solvent: DMF or Chloroform.
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Procedure: Dissolve oxime in DMF. Add NCS portion-wise at 0°C (exothermic). Stir for 3 hours.
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Note: This intermediate is unstable and usually used directly in the next step.
Step 3: [3+2] Cycloaddition
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Reagents: Hydroximoyl chloride (from Step 2), Propargyl alcohol (1.2 eq), Triethylamine (Et₃N) (1.2 eq).
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Solvent: Dichloromethane (DCM) or Toluene.
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Procedure:
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Dissolve propargyl alcohol and Et₃N in DCM.
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Add the hydroximoyl chloride solution dropwise over 1 hour at 0°C. Crucial: Slow addition maintains a low concentration of the nitrile oxide, favoring reaction with the alkyne over self-dimerization.
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Stir overnight at RT.
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Purification: Quench with water. Extract organic layer.[3][4][5] Purify via silica gel chromatography (Hexane/EtOAc gradient).
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Yield: Typically 60–80%.
Physicochemical Profiling
Understanding the physical properties is essential for handling and formulation.
| Property | Value (Approx.) | Implication |
| Physical State | Colorless to pale yellow liquid | Easy to handle; may require high-vac distillation for high purity. |
| Boiling Point | ~110–120°C @ 1 mmHg | Thermally stable under standard distillation. |
| LogP (Calc) | 1.63 ± 0.2 | Moderate lipophilicity; good membrane permeability. |
| pKa (Acid) | ~13–14 (Alcohol) | The -OH group is a weak acid; can be deprotonated by strong bases (NaH). |
| Solubility | Soluble in MeOH, DCM, DMSO, EtOAc | Compatible with standard organic synthesis solvents. |
Medicinal Chemistry Applications
The (3-butyl-1,2-oxazol-5-yl)methanol scaffold is versatile. The alcohol handle allows for further functionalization, while the butyl group provides hydrophobic interaction.
Functionalization Logic
The C5-hydroxymethyl group is a "chemical hook."
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Oxidation: Converts to aldehyde (Swern) or carboxylic acid (Jones), enabling amide coupling.
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Halogenation: Conversion to alkyl bromide (PBr₃) or mesylate (MsCl) allows for nucleophilic substitution (e.g., attaching amines or thiols).
Case Study: Kinase Inhibition
While the tert-butyl analog is famous for Quizartinib (AC220) (a FLT3 inhibitor for AML), the n-butyl variant is explored to probe the steric constraints of the hydrophobic binding pocket.
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Mechanism: The isoxazole nitrogen forms a hydrogen bond with the kinase hinge region (typically Cys or Met residues).
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SAR (Structure-Activity Relationship): Changing n-butyl to t-butyl increases metabolic stability (blocks omega-oxidation) and rigidity.
Retrosynthetic Analysis for Drug Design
Figure 2: Retrosynthetic logic placing the molecule as a core linker.
Safety & Handling (MSDS Highlights)
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Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
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Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. The alcohol is stable, but the isoxazole ring can be sensitive to strong reducing agents (e.g., Raney Ni/H₂ cleaves the N-O bond).
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Disposal: Incineration with afterburner and scrubber.
References
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Synthesis of Isoxazoles: Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[6] Past and Future. Angewandte Chemie International Edition. Link
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Nitrile Oxide Methodology: Pinho e Melo, T. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry. Link
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Kinase Inhibitor Context (AC220): Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220). Journal of Medicinal Chemistry. Link
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Isoxazole Properties: Sigma-Aldrich Product Data for (3-Isobutylisoxazol-5-yl)methanol (Analogous properties). Link



